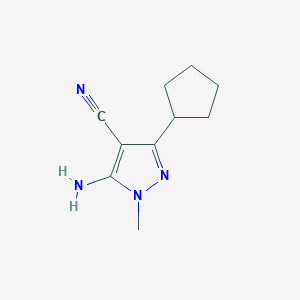

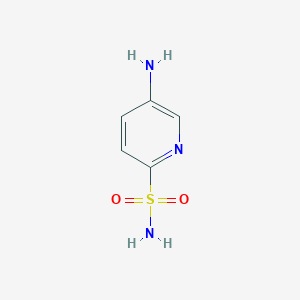

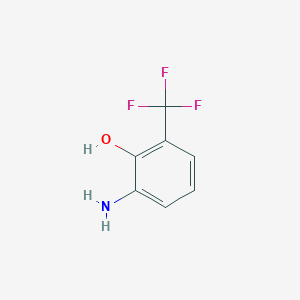

1-Bromo-3-methoxynaphthalen-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Bromo-3-methoxynaphthalen-2-ol is closely related to various brominated methoxynaphthalene derivatives that have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. These compounds exhibit a range of biological activities and are useful in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of related compounds such as 2-bromo-6-methoxynaphthalene has been achieved through various methods. For instance, methylation of 6-bromo-2-naphthol with dimethyl sulfate and methyl halides is a common approach . Alternative methods include the use of tetramethylammonium chloride as a methylating agent under microwave-assisted conditions and site-directed nuclear bromination by two-phase electrolysis . Moreover, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene from 1-methoxynaphthalene through Dakin's oxidation and Claisen rearrangement has been reported, providing a pathway to biologically active pyranonaphthoquinones .

Molecular Structure Analysis

The molecular structure of brominated methoxynaphthalenes has been characterized using various spectroscopic techniques. For example, the structure of 4-bromo-2-acetyl-1-naphthol was confirmed by FTIR, NMR, and GCMS, and its crystal structure was analyzed using X-ray single-crystal diffractometry . Similarly, vibrational and electronic properties of 2-bromo-6-methoxynaphthalene were studied using DFT methods, and the molecule's stability was indicated by an energy gap of 4.208 eV .

Chemical Reactions Analysis

Brominated methoxynaphthalenes participate in a variety of chemical reactions. They can react with carboxylic acids to form fluorescent esters for HPLC analysis , and they serve as intermediates in the synthesis of anti-inflammatory agents like naproxen through processes such as Pd-catalyzed ethynylation, regioselective addition of HX, and Pd-catalyzed carbonylation . The bromination of naphthalene derivatives can lead to a mixture of isomers, as seen in the bromination of 2,7-dihydroxynaphthalene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxynaphthalenes are influenced by their molecular structure. The presence of bromine and methoxy groups affects their reactivity and physical characteristics. For instance, the fluorescent properties of 2-bromoacetyl-6-methoxynaphthalene make it useful as a labelling reagent in HPLC . The molecular docking studies of 2-bromo-6-methoxynaphthalene suggest anti-cancer activities due to its low binding energy, indicating potential for drug development .

科学的研究の応用

Synthesis and Application in Chemical Research

Research focuses on synthesizing complex organic compounds, like naphthalene derivatives, which are crucial in developing pharmaceuticals, dyes, and advanced materials. The synthesis of 1,3-dihydroxynaphthalene, for example, through efficient routes such as photocatalytic oxidation, highlights the interest in eco-friendly and sustainable chemical processes. These methods contribute significantly to green chemistry, emphasizing less toxic, renewable, and efficient production methods (Zhang You-lan, 2005).

Environmental and Toxicological Studies

The environmental persistence and potential toxicological effects of brominated compounds, including flame retardants, have been extensively studied. These compounds, due to their stability and bioaccumulative nature, pose significant environmental and health risks. Research on novel brominated flame retardants (NBFRs) emphasizes the need for more studies on their occurrence, environmental fate, and toxicity to understand their impact better and manage their use and disposal responsibly (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Advanced Materials and Technologies

The exploration of advanced materials and technologies often involves the study of specific organic compounds for their unique properties. For instance, the investigation into the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds can provide insights into developing new materials or enhancing existing ones. Understanding these mechanisms is crucial for applications in biodegradable polymers, renewable resources, and sustainable technologies (T. Yokoyama, 2015).

特性

IUPAC Name |

1-bromo-3-methoxynaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNUNHZFJXLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methoxynaphthalen-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)